molecular formula C18H19Cl2N3O B5546850 N'-(2,4-dichlorobenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide

N'-(2,4-dichlorobenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide

Cat. No. B5546850
M. Wt: 364.3 g/mol
InChI Key: VRQVYWSZVQJMOX-WSDLNYQXSA-N
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Description

Synthesis Analysis

The synthesis of N'-(2,4-dichlorobenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide involves specific chemical reactions and procedures. Although exact details for this compound were not directly found, similar compounds, such as (E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide, have been synthesized and characterized using various spectroscopic techniques, confirming the (E)-configuration of the azomethine (N=CH) bond through single crystal X-ray analysis (Karrouchi et al., 2021).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through techniques like X-ray diffraction, revealing crystallization details and confirming configurations. For instance, compounds with related structures demonstrate various geometrical configurations and intermolecular interactions (Yathirajan et al., 2007).

Chemical Reactions and Properties

The chemical reactions involving N'-(2,4-dichlorobenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide could include its formation from precursor compounds through condensation reactions. Its properties, such as reactivity and interaction with other chemicals, can be inferred from studies on similar substances, which show how structural changes affect reactivity and function (Mickevičienė et al., 2015).

Physical Properties Analysis

While specific data on N'-(2,4-dichlorobenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide's physical properties were not available, related compounds typically exhibit characteristic spectroscopic signatures, melting points, and solubilities that can be assessed through various analytical techniques.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemicals, can be predicted based on the functional groups present in N'-(2,4-dichlorobenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide. Research on similar hydrazide compounds provides insights into their potential chemical behavior and interactions (Lei et al., 2013).

Scientific Research Applications

Antimicrobial Activity

N'-(2,4-dichlorobenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide and its derivatives have been studied for their potential in antimicrobial applications. A study revealed that certain derivatives exhibited significant antimicrobial activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against organisms like Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Corrosion Protection

Research also indicates the use of certain derivatives in corrosion protection. A specific derivative was found to be effective in inhibiting corrosion of mild steel in acidic environments, showcasing an impressive 98.26% inhibition efficiency at a certain concentration (Paul et al., 2020).

Anticancer Activity

Derivatives of N'-(2,4-dichlorobenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide have also been explored for their anticancer properties. A study found that some derivatives demonstrated significant anticancer activity against specific tumor cell lines, indicating their potential as therapeutic agents (Kaplancıklı et al., 2014).

Antidepressant and Nootropic Agents

Further research has explored these compounds as potential antidepressant and nootropic agents. Certain derivatives showed promising results in tests evaluating antidepressant and nootropic activities, suggesting their use in developing treatments for neurological conditions (Thomas et al., 2016).

properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-(4-methylanilino)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O/c1-13-4-8-16(9-5-13)21-10-2-3-18(24)23-22-12-14-6-7-15(19)11-17(14)20/h4-9,11-12,21H,2-3,10H2,1H3,(H,23,24)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQVYWSZVQJMOX-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCCCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(2,4-dichlorophenyl)methylidene]-4-[(4-methylphenyl)amino]butanehydrazide

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